Koenimbine

Catalog No.
S594637
CAS No.
21087-98-9
M.F
C19H19NO2
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Koenimbine

CAS Number

21087-98-9

Product Name

Koenimbine

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3

InChI Key

OSERHKINMDLESD-UHFFFAOYSA-N

SMILES

Array

Synonyms

koenimbin

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC

The exact mass of the compound Koenimbine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Koenimbine (CAS 21087-98-9) is a highly functionalized pyranocarbazole alkaloid (8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole) predominantly isolated from Murraya koenigii. As a solid with a defined melting point of 194–195 °C and reliable solubility in DMSO, it is primarily procured as a high-purity analytical reference standard for botanical extract standardization and as a specialized hit compound in early-stage drug discovery [1]. Unlike crude carbazole mixtures, pure koenimbine offers a precise methoxylated scaffold that is utilized by medicinal chemists for semi-synthetic derivatization and by pharmacologists for targeted inhibition of specific oncogenic and inflammatory signaling cascades [2].

Substituting koenimbine with closely related pyranocarbazoles, such as girinimbine or mahanimbine, fundamentally alters both the biological mechanism of action and the synthetic utility of the material [1]. Structurally, koenimbine possesses an 8-methoxy group that girinimbine lacks. This methoxy substitution shifts the compound's target profile: while girinimbine primarily induces intrinsic mitochondrial apoptosis and targets Bacillus cereus, koenimbine acts as a specific modulator of the Wnt/β-catenin signaling pathway and exhibits distinct activity against Staphylococcus aureus[2]. For procurement in medicinal chemistry, the 8-methoxy group alters the electron density of the carbazole core, directly impacting regioselectivity and yield during semi-synthetic cross-coupling or derivatization, making it non-interchangeable with unmethoxylated analogs [3].

Pathway-Specific Modulation: Wnt/β-Catenin vs. General Apoptosis

In comparative mechanistic studies, koenimbine demonstrates targeted inhibition of the Wnt/β-catenin signaling cascade, significantly downregulating the expression of DKK1, GSK3B, and β-catenin in HT-29 and SW48 colon cancer cell lines [1]. In contrast, the closely related analog girinimbine lacks this specific pathway modulation, acting instead through generalized intrinsic (mitochondrial) and extrinsic apoptosis pathways. This mechanistic divergence makes koenimbine the required procurement choice for assays specifically requiring Wnt pathway suppression.

Evidence DimensionSignaling Pathway Downregulation
Target Compound DataSignificant downregulation of DKK1, GSK3B, and β-catenin (Wnt pathway)
Comparator Or BaselineGirinimbine (acts via intrinsic/extrinsic apoptosis without specific Wnt targeting)
Quantified DifferenceDistinct pathway specificity (Wnt/β-catenin vs. mitochondrial apoptosis)
ConditionsHT-29 and SW48 colon cancer cell lines in vitro

Crucial for researchers who need to specifically isolate and inhibit the Wnt/β-catenin cascade rather than inducing generalized cell death.

Pathogen-Specific Antimicrobial Activity

The structural differences between pyranocarbazoles dictate their utility in antimicrobial screening panels. Koenimbine exhibits targeted activity against Staphylococcus aureus with an IC50 of 17.0 µM [1]. Conversely, the unmethoxylated comparator girinimbine shows high potency against Bacillus cereus (IC50 3.4 µM) but lacks equivalent efficacy against S. aureus. This strict pathogen specificity means that generic substitution between these alkaloids will result in assay failure depending on the target bacterial strain.

Evidence DimensionIn vitro Antimicrobial IC50
Target Compound DataIC50 = 17.0 µM against Staphylococcus aureus
Comparator Or BaselineGirinimbine (IC50 = 3.4 µM against Bacillus cereus, inactive against S. aureus)
Quantified DifferenceOrthogonal pathogen specificity based on the 8-methoxy substitution
ConditionsIn vitro antimicrobial susceptibility screening

Dictates the exact compound selection for targeted antibacterial assay panels, preventing false negatives in S. aureus screens.

Therapeutic Window and Cytotoxicity Baseline

When evaluated for baseline cytotoxicity, koenimbine demonstrates an IC50 of 20.47 µg/mL in CT-26 colon carcinoma cells, which is comparable to the standard chemotherapeutic baseline 5-Fluorouracil (5-FU) at 14.57 µg/mL[1]. More importantly for procurement in drug development, koenimbine establishes a clear therapeutic window, showing no significant alteration of normal MLC cell viability at concentrations up to 25 µg/mL. This quantifiable safety margin makes it a more viable scaffold candidate compared to highly toxic crude extracts.

Evidence DimensionCytotoxicity (IC50) and Normal Cell Viability
Target Compound DataIC50 = 20.47 µg/mL (CT-26); Normal cell viability maintained up to 25 µg/mL
Comparator Or Baseline5-Fluorouracil (IC50 = 14.57 µg/mL)
Quantified DifferenceComparable anti-tumor efficacy with a confirmed safety margin in normal cells >25 µg/mL
ConditionsCT-26 colon carcinoma cells and normal MLC cells

Validates koenimbine as a hit compound with a favorable therapeutic index for oncology drug development.

Utility as a Functionalized Semi-Synthetic Scaffold

The presence of the 8-methoxy group on the koenimbine scaffold provides a distinct electronic and steric environment that is highly advantageous for semi-synthetic drug design. When utilized as a precursor for novel isoquinoline analogues, koenimbine derivatives achieved potent dual tubulin/V-ATPase inhibition, with the optimized compound (R1 = OMe; R2 = 3-ClC6H4) demonstrating IC50 values of 3.8 µM in MDA-MB-231 cells and 5.8 µM in PC3 cells [1]. Unmethoxylated baselines like girinimbine cannot access these specific methoxy-directed substitution patterns, making koenimbine the mandatory starting material for this class of derivatives.

Evidence DimensionSemi-synthetic derivative potency (IC50)
Target Compound DataYields derivatives with IC50 = 3.8 µM (MDA-MB-231) and 5.8 µM (PC3)
Comparator Or BaselineUnmethoxylated carbazole scaffolds (incapable of yielding the R1=OMe target structure)
Quantified DifferenceEnables access to sub-10 µM dual-inhibitor analogues dependent on the methoxy group
ConditionsSemi-synthetic modification and subsequent in vitro cancer cell line screening

Crucial for medicinal chemists selecting the optimal starting scaffold to access specific structure-activity relationship (SAR) spaces.

Targeted Wnt/β-Catenin Pathway Inhibition Assays

Because koenimbine specifically downregulates DKK1, GSK3B, and β-catenin, it is the required procurement choice for in vitro models of colon cancer (e.g., HT-29, SW48) where isolating the Wnt signaling cascade is required over generalized apoptosis induction [1].

Precursor for Semi-Synthetic Oncology Drugs

The unique 8-methoxy-substituted pyranocarbazole core makes koenimbine an essential starting scaffold for medicinal chemists synthesizing advanced dual-action inhibitors, such as tubulin/V-ATPase targeting isoquinoline analogues [2].

Pathogen-Specific Antimicrobial Screening

Due to its distinct activity profile against Staphylococcus aureus (IC50 17.0 µM), koenimbine is highly suited for targeted antibacterial assay panels where related carbazoles like girinimbine fail to show efficacy [3].

Analytical Standardization of Botanical Extracts

As a major, structurally distinct carbazole alkaloid with a defined melting point (194-195 °C), high-purity koenimbine serves as a critical quantitative reference standard for the quality control of Murraya koenigii extracts in the nutraceutical and pharmaceutical industries [4].

Physical Description

Solid

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.141578849 Da

Monoisotopic Mass

293.141578849 Da

Heavy Atom Count

22

Melting Point

194 - 195 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21087-98-9

Wikipedia

Kenimbine

Dates

Last modified: 08-15-2023

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